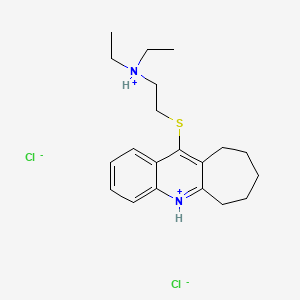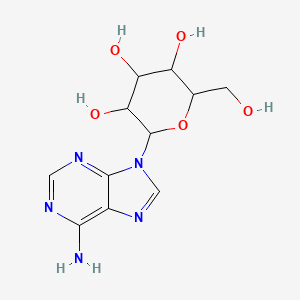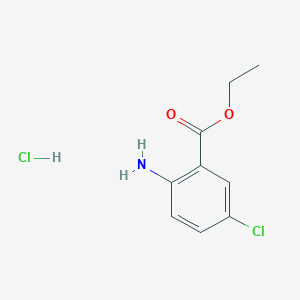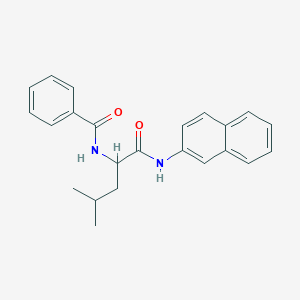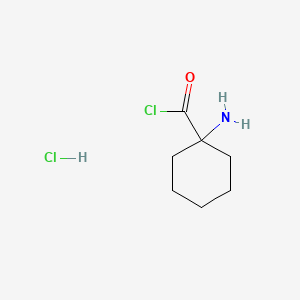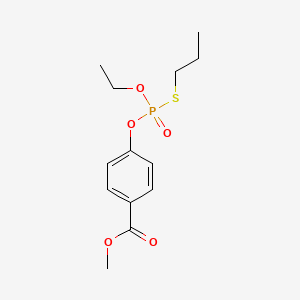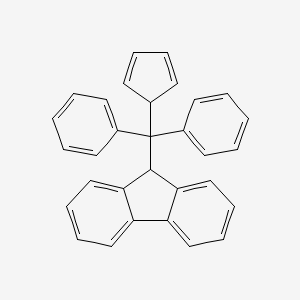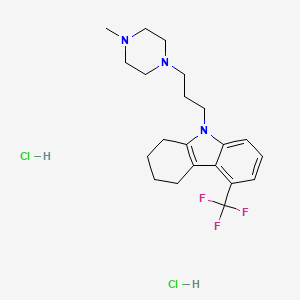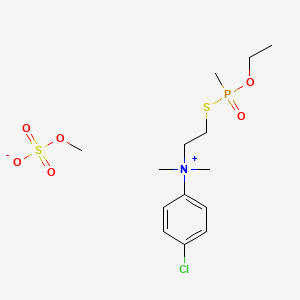
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is a complex organic compound with the molecular formula C13-H22-Cl-N-O2-P-S.C-H3-O4-S and a molecular weight of 433.94 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of p-chlorophenyl dimethylamine with ethoxymethylphosphinyl chloride, followed by the introduction of a thioethyl group. The final step involves the quaternization of the amine with methyl sulfate to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethylphosphinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different applications.
Sulfur Compounds: Compounds containing sulfur, which may exhibit similar reactivity patterns.
Ethyl 3-(furan-2-yl)propionate: Another complex organic compound with different functional groups and applications.
Uniqueness
(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
41294-13-7 |
|---|---|
Molecular Formula |
C14H25ClNO6PS2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H22ClNO2PS.CH4O4S/c1-5-17-18(4,16)19-11-10-15(2,3)13-8-6-12(14)7-9-13;1-5-6(2,3)4/h6-9H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ICMGSESCXXOUHC-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C1=CC=C(C=C1)Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


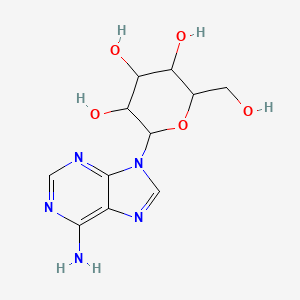
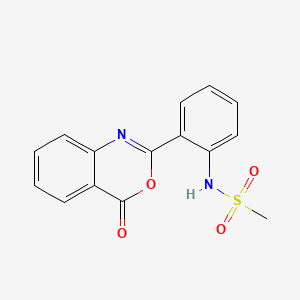
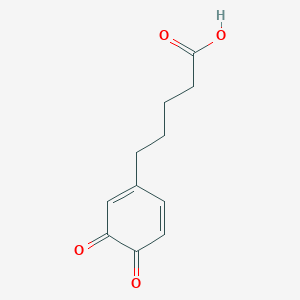
![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
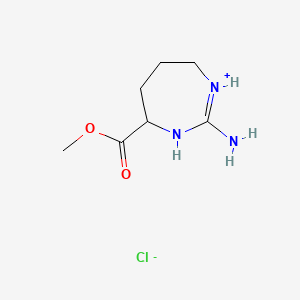
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
